molecular formula C19H23ClN2O5S B4890026 N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide

Cat. No.: B4890026
M. Wt: 426.9 g/mol
InChI Key: UKPXFRFJPDXNIE-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide is a complex organic compound characterized by its unique chemical structure This compound features a sulfonyl group attached to a chlorophenyl ring, a dimethoxyphenyl group, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring, followed by sulfonylation to introduce the sulfonyl group. The dimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction. Finally, the glycinamide moiety is attached via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

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Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O5S/c1-22(28(24,25)16-7-5-15(20)6-8-16)13-19(23)21-11-10-14-4-9-17(26-2)18(12-14)27-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPXFRFJPDXNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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